Ranitidine-d6 Hydrochloride functions as an internal standard for the quantification of Ranitidine, a histamine H2 receptor antagonist medication commonly used to treat and prevent heartburn and gastroesophageal reflux disease (GERD) [].
Here's how it works:
Ranitidine-d6 Hydrochloride is a deuterated derivative of ranitidine hydrochloride, a widely used histamine H2 receptor antagonist. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which enhances its detection in analytical applications without altering its chemical behavior significantly. The molecular formula of Ranitidine-d6 Hydrochloride is C13H23ClN4O3S, and it serves primarily as an internal standard in mass spectrometry for the quantification of ranitidine in various biological samples .
The structure of Ranitidine-d6 Hydrochloride retains the core features of ranitidine, including a furan ring, a thioether group, and a nitroethene moiety. The deuterium atoms are typically incorporated at specific positions within the molecule, replacing hydrogen atoms on methyl or methylene groups. This incorporation allows for precise mass differentiation necessary for analytical techniques like gas chromatography and liquid chromatography coupled with mass spectrometry .
As Ranitidine-d6 Hydrochloride is intended for research use only, detailed safety information is not readily available. However, it is likely to share similar properties to ranitidine. Ranitidine is generally well-tolerated, but potential side effects include headache, diarrhea, and constipation [].
Although Ranitidine-d6 Hydrochloride itself does not exhibit therapeutic effects, its parent compound, ranitidine, functions by competitively inhibiting histamine at H2 receptors in gastric parietal cells. This inhibition leads to decreased gastric acid secretion, providing relief from conditions such as gastroesophageal reflux disease and peptic ulcers . The biological activity of Ranitidine-d6 is primarily relevant in research contexts where accurate quantification of ranitidine levels is necessary.
Ranitidine-d6 Hydrochloride is primarily utilized as an internal standard in analytical chemistry. Its role is crucial in quantifying ranitidine levels in complex biological matrices through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By providing a consistent reference point with a distinct mass, researchers can achieve more accurate measurements of ranitidine concentrations in pharmacokinetic studies and clinical research .
Ranitidine-d6 Hydrochloride shares structural similarities with several other compounds used in similar therapeutic contexts or analytical applications. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Ranitidine | C13H22N4O3S.HCl | Histamine H2 receptor antagonist | Widely used for treating GERD |
Nizatidine | C13H16N4O3S | Similar mechanism; less prone to NDMA formation | More stable under heat compared to ranitidine |
Famotidine | C8H10N4O3S | Another H2 receptor antagonist | More potent than ranitidine |
Cimetidine | C10H13N5O3S | First H2 receptor antagonist | Known for more drug interactions |
Ranitidine-d6 Hydrochloride's primary distinction lies in its use as an internal standard for analytical purposes rather than therapeutic applications. Its deuterated nature provides advantages in mass spectrometry without altering the fundamental properties associated with ranitidine's pharmacological activity .